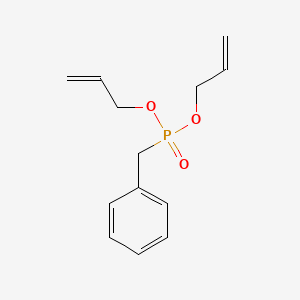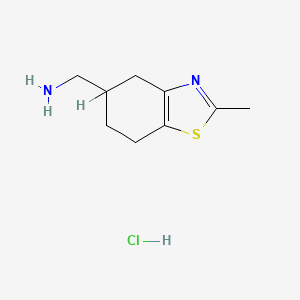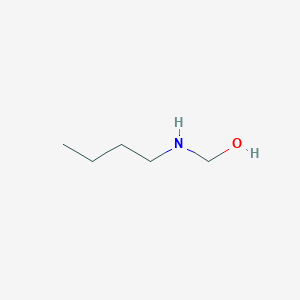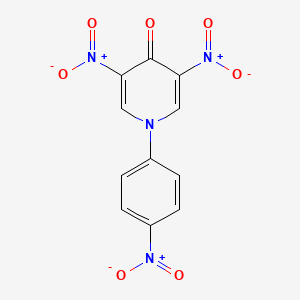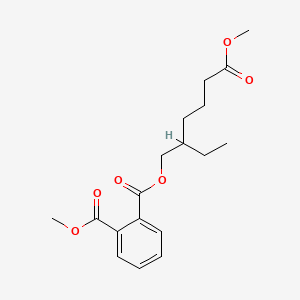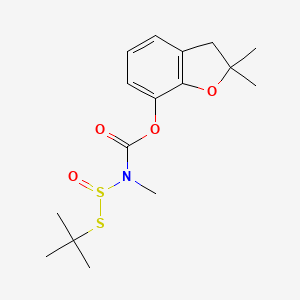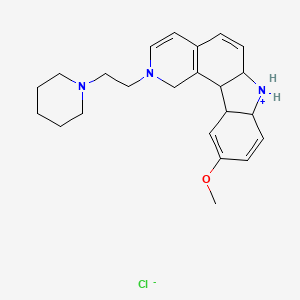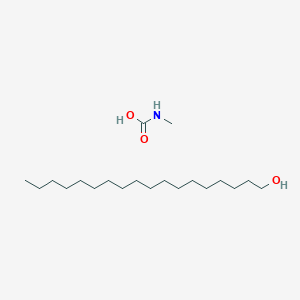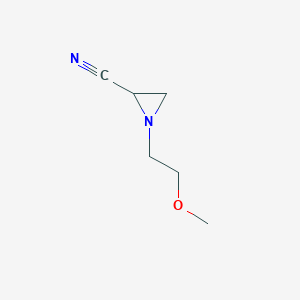
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of hydrazinyl and di(propan-2-yl) groups attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride or melamine, under specific reaction conditions.
Introduction of Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazine ring with hydrazine or its derivatives.
Substitution with Di(propan-2-yl) Groups: The di(propan-2-yl) groups can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Hydrazine Derivatives: Formed through reduction reactions.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine may involve interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine derivative used in the production of resins and plastics.
Cyanuric Chloride: A triazine derivative used as an intermediate in organic synthesis.
Atrazine: A triazine herbicide used in agriculture.
Uniqueness
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both hydrazinyl and di(propan-2-yl) groups, which may confer specific chemical and biological properties not found in other triazine derivatives.
Properties
CAS No. |
78710-47-1 |
|---|---|
Molecular Formula |
C9H19N7 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
6-hydrazinyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H19N7/c1-5(2)11-7-13-8(12-6(3)4)15-9(14-7)16-10/h5-6H,10H2,1-4H3,(H3,11,12,13,14,15,16) |
InChI Key |
WVDVIYFBOTXOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NN)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


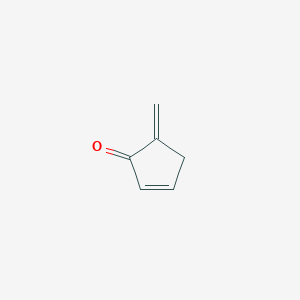
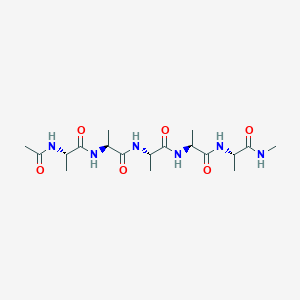

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
